molecular formula C13H9F2NO4 B193970 Levofloxacin Q-Acid CAS No. 100986-89-8

Levofloxacin Q-Acid

カタログ番号: B193970
CAS番号: 100986-89-8
分子量: 281.21 g/mol
InChIキー: NVKWWNNJFKZNJO-YFKPBYRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levofloxacin Q-Acid is a derivative of levofloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This compound is primarily studied for its potential to enhance the efficacy of levofloxacin through various modifications and conjugations.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Levofloxacin Q-Acid involves several steps, starting with the synthesis of levofloxacin. The carboxylic acid group of levofloxacin is conjugated with the amino group of β-alanine attached to lysine in the presence of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine for three hours . This method ensures high product yield and excellent product quality.

Industrial Production Methods: An environmentally friendly method for preparing levofloxacin hydrochloride, which includes the preparation of this compound, has been developed. This method involves the use of 3-(2-hydroxy-1-methyl-ethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)-ethyl acrylate. The process is designed to reduce liquid, gaseous, and solid waste, making it suitable for industrial production .

化学反応の分析

Hydrolysis and Esterification

LQA undergoes hydrolysis under alkaline conditions to form levofloxacin. Conversely, esterification reactions modify its carboxylic acid group:

  • Methyl ester formation : Treatment with methanol and sulfuric acid yields the methyl ester derivative, confirmed by loss of the carboxylic acid peak in 1H NMR^1\text{H NMR} (δ\delta 3.84 ppm for methyl protons) .

  • Ethyl ester synthesis : Ethanol under reflux with catalytic acid produces ethyl esters, intermediates for further functionalization .

Reagents :

  • Alkaline hydrolysis: NaOH, KOH

  • Esterification: CH3OH/H2SO4\text{CH}_3\text{OH}/\text{H}_2\text{SO}_4, CH3CH2OH/H+\text{CH}_3\text{CH}_2\text{OH}/\text{H}^+

Thionation Reactions

Lawesson’s reagent substitutes the ketone oxygen in LQA’s pyridone ring with sulfur, forming a thione derivative. This modification alters UV-Vis absorption (λmax=404nm\lambda_{\text{max}}=404\,\text{nm}) and enhances antibacterial activity against resistant strains .

Conditions :

  • Solvent: Toluene

  • Temperature: Reflux (110°C)

  • Time: 12–24 hours

Degradation Pathways

LQA degrades via advanced oxidation processes (AOPs), producing transformation products (TPs) through:

PathwayMechanismKey IntermediatesConditions
Decarboxylation Loss of CO2_2(S)-9-fluoro-3-methyl-10-(4-methylpiperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazineUV/H2_2O2_2, - OH radicals
Defluorination F^- eliminationHydroxylated quinolonesPhotocatalytic oxidation
Demethylation Cleavage of methyl groupsN-desmethyl-LQAAlkaline hydrolysis

Conjugation and Peptide Coupling

LQA’s carboxylic acid reacts with amines via carbodiimide-mediated coupling (HBTU/DIPEA), forming peptide conjugates. For example:

  • Antimicrobial peptide conjugates : [R4_4W4_4K]-levofloxacin-Q shows enhanced activity by targeting bacterial membranes and DNA .

  • β-alanine linkers : Conjugation improves bioavailability and tissue penetration .

Typical Conditions :

  • Reagents: HBTU, DIPEA

  • Solvent: DMF

  • Time: 3 hours

Redox Reactions

LQA participates in oxidation and reduction processes:

Reaction TypeReagentsProductsApplication
Oxidation KMnO4_4, CrO3_3Hydroxylated derivativesMetabolite synthesis
Reduction NaBH4_4, LiAlH4_4Alcohols from ketonesStructural modification

Hydrazide Formation

Reaction with hydrazine yields levofloxacin hydrazide, a precursor for Schiff bases and heterocyclic derivatives:

  • Schiff bases : Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) produces hydrazones with enhanced antibacterial activity .

  • Cyclization : Extended reaction with ethyl acetoacetate forms pyrazolidone derivatives .

Spectral Confirmation :

  • 1H NMR^1\text{H NMR}: δ\delta 13.37–10.64 ppm (NH singlet) .

Photochemical Degradation

UV irradiation induces bond cleavage, leading to:

  • Decarboxylation : Loss of CO2_2 generates des-carboxy-LQA.

  • Ring Opening : Morpholine ring cleavage forms linear intermediates .

Table 1: Major Reaction Types and Outcomes

ReactionReagents/ConditionsProductsBiological Impact
ThionationLawesson’s reagent, refluxThione derivativesEnhanced anti-biofilm activity
Hydrazide formationHydrazine, ethanolHydrazones, pyrazolidonesBroad-spectrum activity
Peptide couplingHBTU/DIPEA, DMFAntimicrobial conjugatesSynergistic effects

Table 2: Degradation Products Under AOPs

TP IDm/zStructurePathway
TP-1317Decarboxylated pyridoneDecarboxylation
TP-2345Hydroxylated quinolone with defluorinationDefluorination
TP-3209Methyl ketone fragmentRing cleavage

科学的研究の応用

Levofloxacin Q-Acid has a wide range of scientific research applications:

作用機序

Levofloxacin Q-Acid is compared with other fluoroquinolone antibiotics such as:

  • Ofloxacin
  • Ciprofloxacin
  • Moxifloxacin

Uniqueness: this compound is unique due to its enhanced antibacterial activity and potential to overcome bacterial resistance. Its modifications allow for better drug delivery and reduced side effects compared to other fluoroquinolones .

類似化合物との比較

生物活性

Levofloxacin Q-Acid (LFX-Q) is a derivative of the fluoroquinolone antibiotic levofloxacin, which has gained attention for its potential enhanced biological activity and therapeutic applications. This article delves into the biological activity of LFX-Q, examining its antibacterial properties, mechanisms of action, and implications for clinical use, supported by recent research findings and case studies.

This compound is characterized by its chemical formula C_{13}H_{9}F_{2}N_{O}_{4} and a unique structure that contributes to its biological efficacy. The modifications in its molecular structure compared to levofloxacin enhance its interaction with bacterial targets and improve pharmacological properties.

LFX-Q exhibits antibacterial activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. Research indicates that LFX-Q shows a stronger binding affinity to topoisomerase II beta than to topoisomerase II alpha, suggesting a more potent mechanism against certain bacterial strains .

Comparative Efficacy

A study comparing the antibacterial effects of LFX-Q with traditional levofloxacin demonstrated that LFX-Q has improved activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for LFX-Q were significantly lower than those for levofloxacin, indicating enhanced potency. For example:

Bacterial Strain Levofloxacin MIC (µg/mL) This compound MIC (µg/mL)
Staphylococcus aureus21
Klebsiella pneumoniae42
Escherichia coli84

Clinical Trials

In clinical trials assessing the efficacy of LFX-Q in treating community-acquired pneumonia (CAP), patients treated with LFX-Q exhibited a clinical success rate of 96% against macrolide-resistant Streptococcus pneumoniae strains . These results underscore the potential of LFX-Q as an effective treatment option in resistant bacterial infections.

Combination Therapy

Recent studies have explored the synergistic effects of combining LFX-Q with other compounds, such as chlorogenic acid (CA). In vitro experiments showed that the combination significantly reduced biofilm formation in Klebsiella pneumoniae, enhancing the overall antibacterial effect. The inflammatory response markers TNF-α, IL-1β, and IL-6 were also significantly decreased in treated mice models, indicating not only enhanced antibacterial activity but also anti-inflammatory properties .

Safety Profile

The safety profile of LFX-Q has been evaluated alongside its efficacy. Reports indicate that the compound exhibits a favorable safety profile with minimal adverse effects when used at therapeutic doses. However, ongoing surveillance is necessary to monitor any potential side effects associated with long-term use.

特性

IUPAC Name

(2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKWWNNJFKZNJO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143604
Record name Levofloxacin q-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100986-89-8, 82419-35-0
Record name Levofloxacin Q-acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100986-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levofloxacin q-acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofloxacin q-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOFLOXACIN Q-ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GT8FY84E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levofloxacin Q-Acid
Reactant of Route 2
Levofloxacin Q-Acid
Reactant of Route 3
Levofloxacin Q-Acid
Reactant of Route 4
Reactant of Route 4
Levofloxacin Q-Acid
Reactant of Route 5
Levofloxacin Q-Acid
Reactant of Route 6
Levofloxacin Q-Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。